molecular formula C18H17BrN4O3 B11226551 1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11226551
M. Wt: 417.3 g/mol
InChI Key: DJDSQXMGQSQUQW-UHFFFAOYSA-N
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Description

1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a synthetic small molecule characterized by a pyrrolidinecarboxamide core substituted with a 6-bromoindazole moiety at the 1-position and a 2-(2-furyl)ethyl group at the amide nitrogen. This compound shares structural motifs with kinase inhibitors and cannabinoid receptor modulators, though its specific biological targets remain uncharacterized in the available literature.

Properties

Molecular Formula

C18H17BrN4O3

Molecular Weight

417.3 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-[2-(furan-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17BrN4O3/c19-12-3-4-14-15(9-12)21-22-17(14)23-10-11(8-16(23)24)18(25)20-6-5-13-2-1-7-26-13/h1-4,7,9,11H,5-6,8,10H2,(H,20,25)(H,21,22)

InChI Key

DJDSQXMGQSQUQW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized by reacting 6-bromoindazole with appropriate reagents under controlled conditions.

    Attachment of the Furan Moiety: The furan ring is introduced through a coupling reaction with a furan-containing reagent.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving suitable precursors.

    Final Coupling: The final step involves coupling the indazole-furan intermediate with the pyrrolidine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalysts, and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The furan and pyrrolidine rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide

  • Core : Pyrrolidinecarboxamide.
  • Substituents :
    • 1-position: 2-Furylmethyl (vs. 6-bromoindazol-3-yl in the target).
    • Amide nitrogen: 4-Fluorophenyl (vs. 2-(2-furyl)ethyl).

1-(1H-Indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide

  • Core : Pyrrolidinecarboxamide.
  • Substituents :
    • 1-position: Unsubstituted indazol-3-yl (vs. 6-bromoindazol-3-yl).
    • Amide nitrogen: Phenyl (vs. 2-(2-furyl)ethyl).
  • Key Differences: The lack of bromine at the indazole 6-position may reduce halogen bonding interactions.

Functional Group Variations

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Core : Pyrrolidinecarboxamide.
  • Substituents :
    • 1-position: Benzodioxin (vs. bromoindazole).
    • Amide nitrogen: Thiazolyl (vs. furyl ethyl).
  • Key Differences : The benzodioxin group introduces electron-rich oxygen atoms, while the thiazole ring may enhance metal coordination or hydrogen bonding. This compound’s polarizability differs significantly from the target’s bromoindazole-furan system .

1-(3-Methoxyphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide

  • Core : Pyrrolidinecarboxamide.
  • Substituents :
    • 1-position: Methoxyphenyl (vs. bromoindazole).
    • Amide nitrogen: Naphthyl (vs. furyl ethyl).
  • Key Differences : The methoxy group increases electron density, while the naphthyl group provides extended aromaticity, likely enhancing lipophilicity compared to the target’s furyl ethyl substituent .

Structural and Functional Analysis Table

Compound Name Core Structure 1-Position Substituent Amide Nitrogen Substituent Key Features Reference
1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide Pyrrolidinecarboxamide 6-Bromoindazol-3-yl 2-(2-Furyl)ethyl Bromine enhances reactivity; furan aids π-stacking -
N-(4-Fluorophenyl)-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidinecarboxamide 2-Furylmethyl 4-Fluorophenyl Fluorine improves metabolic stability
1-(1H-Indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide Pyrrolidinecarboxamide Indazol-3-yl Phenyl Lacks bromine; simpler aromatic system
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidinecarboxamide Benzodioxin Thiazolyl Polar oxygen atoms; thiazole for H-bonding

Biological Activity

1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide, identified by its CAS number 1435977-70-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

PropertyValue
Molecular FormulaC18H17BrN4O3
Molecular Weight417.3 g/mol
StructureStructure

Research indicates that the compound may exert its biological effects through multiple pathways:

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibition : IDO1 is an enzyme involved in tryptophan metabolism, and its inhibition has been linked to enhanced anti-tumor immunity. Compounds structurally related to indazole derivatives have shown promising IDO1 inhibitory activity, suggesting that 1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide could share similar properties .
  • Apoptosis Induction : Preliminary studies suggest that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways such as the ERK pathway in MAPK signaling. This indicates a potential for use in cancer therapies .
  • Cell Mobility and Migration Inhibition : Some derivatives have been shown to reduce cell mobility, which is crucial in cancer metastasis. This effect is often mediated by downregulating matrix metalloproteinases (MMPs), particularly MMP9, which is involved in extracellular matrix degradation .

Biological Activity and Case Studies

Anticancer Activity : Several studies have evaluated the anticancer properties of indazole derivatives, including those structurally similar to the compound . For instance:

  • Hypopharyngeal Carcinoma : A study demonstrated that certain indazole derivatives significantly suppressed IDO1 expression and induced apoptosis in hypopharyngeal carcinoma cells (FaDu), indicating a potential application for the compound in treating this type of cancer .
  • Breast Cancer Cells : In vitro assays on breast cancer cell lines (e.g., MCF7) showed that these compounds could inhibit cell proliferation and induce apoptosis, further supporting their potential as anticancer agents.

Summary of Findings

The biological activity of 1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide appears promising based on existing studies on related compounds. Key findings include:

  • Potential as an IDO1 Inhibitor : May enhance anti-tumor immunity and re-sensitize tumors to immune responses.
  • Induction of Apoptosis : Could serve as a therapeutic agent against various cancers by promoting programmed cell death.
  • Inhibition of Cancer Cell Migration : May prevent metastasis by targeting MMPs.

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